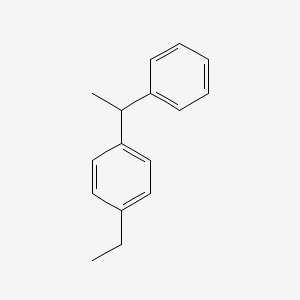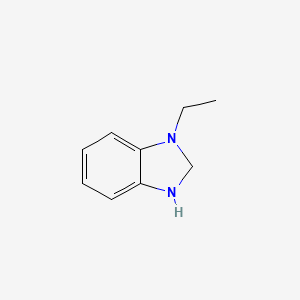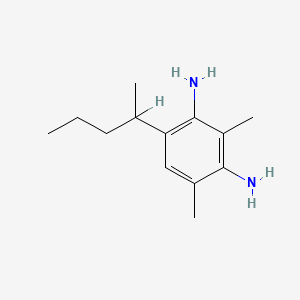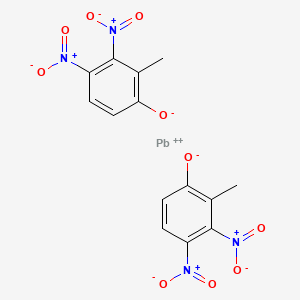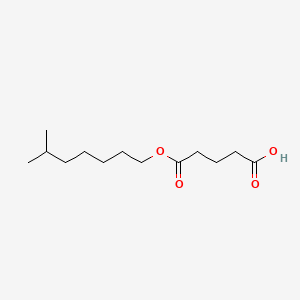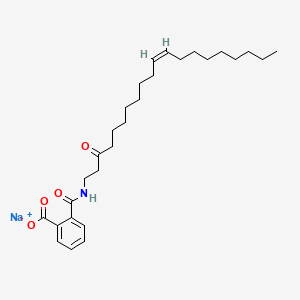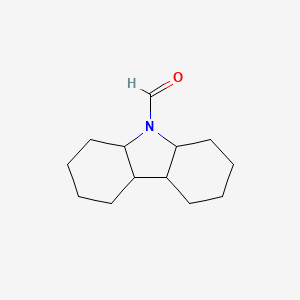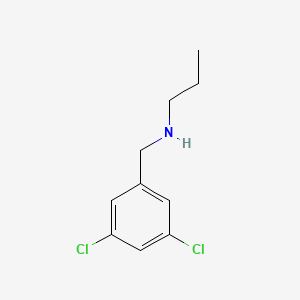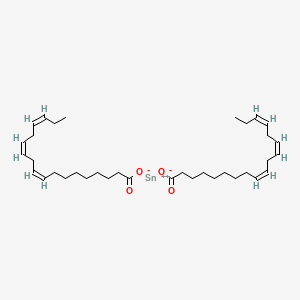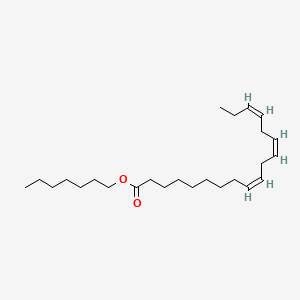
Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate is a chemical compound derived from the esterification of heptanol and (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid, commonly known as alpha-linolenic acid. This compound is a type of fatty acid ester, which is often found in various natural oils and has significant applications in different fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the esterification reaction between heptanol and alpha-linolenic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. For instance, sulfuric acid or p-toluenesulfonic acid can be used as acidic catalysts, while lipases can serve as enzymatic catalysts. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and enable the efficient removal of by-products. The use of immobilized enzymes as catalysts can also enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.
Reduction: Saturated fatty acid esters.
Substitution: Amino esters, alkoxy esters, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and transesterification reactions.
Biology: This compound is studied for its role in cell membrane structure and function due to its fatty acid content.
Medicine: Research is ongoing into its potential anti-inflammatory and antioxidant properties, which could have therapeutic applications.
Industry: It is used in the formulation of biodegradable lubricants and as a component in the production of bio-based polymers.
Wirkmechanismus
The biological effects of Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate are primarily due to its metabolism into active fatty acid derivatives. These metabolites can interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. For example, the compound can be converted into eicosanoids, which are signaling molecules that play a role in inflammation and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptyl (9Z,12Z)-octadeca-9,12-dienoate: This compound has two double bonds and is less unsaturated compared to Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate.
Heptyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate: This compound has an additional double bond, making it more unsaturated.
Uniqueness
This compound is unique due to its specific configuration of three cis double bonds, which imparts distinct chemical and biological properties. Its higher degree of unsaturation compared to similar compounds makes it more reactive in certain chemical reactions and potentially more effective in biological applications.
Eigenschaften
CAS-Nummer |
96446-17-2 |
|---|---|
Molekularformel |
C25H44O2 |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
heptyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H44O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h5,7,10-11,13-14H,3-4,6,8-9,12,15-24H2,1-2H3/b7-5-,11-10-,14-13- |
InChI-Schlüssel |
CZTWVENJLWKPDK-LNCSVHMCSA-N |
Isomerische SMILES |
CCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Kanonische SMILES |
CCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


